molecular formula C23H46O2 B12660167 Butyl nonadecan-1-oate CAS No. 26718-87-6

Butyl nonadecan-1-oate

Cat. No.: B12660167
CAS No.: 26718-87-6
M. Wt: 354.6 g/mol
InChI Key: ITNVNJXRNZATAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl nonadecan-1-oate can be synthesized through the esterification reaction between nonadecanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:

Nonadecanoic acid+ButanolH2SO4Butyl nonadecan-1-oate+Water\text{Nonadecanoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nonadecanoic acid+ButanolH2​SO4​​Butyl nonadecan-1-oate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl nonadecan-1-oate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanoic acid and butanol.

    Oxidation: The ester can be oxidized to produce nonadecanoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Nonadecanoic acid and butanol.

    Oxidation: Nonadecanoic acid and other oxidation products.

    Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Butyl nonadecan-1-oate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl nonadecan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonadecanoic acid and butanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Butyl nonadecan-1-oate can be compared with other similar ester compounds, such as:

    Butyl octadecanoate: Similar structure but with one less carbon atom in the fatty acid chain.

    Butyl eicosanoate: Similar structure but with one more carbon atom in the fatty acid chain.

    Ethyl nonadecanoate: Similar structure but with an ethyl group instead of a butyl group.

These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their molecular structures .

Properties

CAS No.

26718-87-6

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

butyl nonadecanoate

InChI

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-6-4-2/h3-22H2,1-2H3

InChI Key

ITNVNJXRNZATAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCCCC

Origin of Product

United States

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